![molecular formula C36H32O4 B035010 (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane CAS No. 109306-21-0](/img/structure/B35010.png)
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane
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Description
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane
is a chemical compound with the molecular formula C36H32O4 and a molecular weight of 528.65 . It appears as a white to orange to green powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple phenyl groups and a dioxolane ring . The compound has a chiral center, which means it can exist in different enantiomeric forms .It has a melting point of 118.0 to 122.0 °C . The specific rotation [a]20/D is +81.0 to +89.0 deg (C=1, CHCL3) .
Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are crucial heterocycles in functional molecules used in various applications. The compound can be involved in the regiocontrolled synthesis of substituted imidazoles, which are key components in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Biological Potential of Indole Derivatives
Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The compound can be used to synthesize indole derivatives, which have significant therapeutic potential and are a part of many synthetic drug molecules .
Antioxidant Activity
The compound may be used to synthesize derivatives that possess antioxidant properties. These derivatives can be evaluated for their efficacy in scavenging free radicals, which is essential in preventing oxidative stress-related diseases .
Chiral Induction in Asymmetric Synthesis
Chiral phosphite-type ligands based on the compound are used in palladium-catalyzed enantioselective alkylation. These ligands can achieve high enantiomeric excesses, making them valuable for producing chiral molecules in medicinal chemistry .
Organic Synthesis
The compound serves as a precursor in organic synthesis, particularly in the preparation of other complex molecules. Its structural features allow for the introduction of chirality and complexity in synthetic pathways .
Asymmetric Catalysis
TADDOLs (Tetraaryl-1,3-dioxolane-4,5-dimethanols), which are related to the compound, are used in asymmetric synthesis. They function as chiral reagents, Lewis acid mediators, and catalysts in hydrogenation and stereoregular metathesis polymerization .
properties
IUPAC Name |
[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolan-4-yl]-diphenylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32O4/c1-34(27-17-7-2-8-18-27)39-32(35(37,28-19-9-3-10-20-28)29-21-11-4-12-22-29)33(40-34)36(38,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26,32-33,37-38H,1H3/t32-,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQMFUMIQACODH-CZNDPXEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane |
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